5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine apart from similar compounds is its unique combination of functional groups and its oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H14Cl3N3O3 |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
5-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H14Cl3N3O3/c1-2-24-14-6-10(16-22-23-17(21)26-16)5-13(20)15(14)25-8-9-3-4-11(18)7-12(9)19/h3-7H,2,8H2,1H3,(H2,21,23) |
InChI Key |
NMTYZHSSBZCTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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